molecular formula C43H51N3O11 B7828703 Rifamixin

Rifamixin

Cat. No. B7828703
M. Wt: 785.9 g/mol
InChI Key: NZCRJKRKKOLAOJ-LGPAXTBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rifaximin, also known as Rifamixin, is a non-absorbable, broad-spectrum antibiotic mainly used to treat travelers’ diarrhea . It is based on the rifamycin antibiotics family . It acts by inhibiting RNA synthesis in susceptible bacteria by binding to the RNA polymerase enzyme . This binding blocks translocation, which stops transcription .


Synthesis Analysis

Rifaximin is obtained by the reaction between rifamycin O and 2-amino-4-methylpyridine . Rifamycin O is the oxidated form of rifamycin B, a fermentation product from the source microorganism Amycolatopsis mediterranei .


Molecular Structure Analysis

Rifaximin has a molecular formula of C43H51N3O11 . It is a rifamycin antimicrobial agent and a structural analog of rifampin .


Chemical Reactions Analysis

Rifaximin, as the other rifamycins, exerts its antibacterial activity by binding to the beta-subunit of bacterial DNA-dependent RNA polymerase, thus inhibiting bacterial RNA synthesis .


Physical And Chemical Properties Analysis

Rifaximin is classified as Class IV in the Biopharmaceutic Classification System, having low solubility and permeability . The systemic absorption of rifaximin, after oral administration, is negligible, being less than 0.4% of the administered dose .

Scientific Research Applications

1. Treatment of Small Intestinal Bacterial Overgrowth (SIBO)

Rifamixin has been evaluated for its efficacy in eradicating small intestinal bacterial overgrowth (SIBO). A study found that rifaximin, administered at 800 mg per day for 4 weeks, was effective in reducing symptoms in patients with SIBO, particularly when diarrhea was the dominant symptom. Additionally, the treatment normalized the glucose breath test (GBT) in approximately 50% of patients, indicating its potential as a therapeutic option for SIBO (Majewski et al., 2007).

2. Impact on Nonalcoholic Fatty Liver Disease (NAFLD)

Rifaximin has been studied for its efficacy in patients with nonalcoholic fatty liver disease (NAFLD). A study observed that short-term administration of rifaximin resulted in a mild reduction in body mass index (BMI) and significant reductions in endotoxin and interleukin-10 levels in patients with nonalcoholic steatohepatitis (NASH). The treatment also led to significant reductions in various liver enzymes and lipid profiles in the NASH group (Gangarapu et al., 2015).

3. Utility in Clostridium difficile Infections

Rifaximin's in vitro susceptibility to Clostridium difficile was explored, revealing its potential as a suitable candidate for disc diffusion testing. The study examined the in vitro susceptibility of C. difficile isolates to rifaximin and found that it may be an effective option for treating refractory C. difficile infections (Huhulescu et al., 2011).

4. Effect on Multidrug-Resistant Mycobacterium tuberculosis

The combination of rifampicin and verapamil was evaluated against multidrug-resistant Mycobacterium tuberculosis. The study suggested that this combination, in some cases, may reduce resistance to rifampicin in M. tuberculosis, indicating a potential role in treating multidrug-resistant strains (Demitto et al., 2015).

5. Role as a Human Pregnane X Receptor Activator

Rifaximin's role as a gut-specific human pregnane X receptor (PXR) activator was investigated. The study found that rifaximin activation of PXR in the intestine of humanized mice led to significant induction of PXR target genes, providing insight into its utility in chronic gastrointestinal disorders (Ma et al., 2007).

6. Modulation of Gut Microbiota in Crohn's Disease

Rifaximin's impact on the colonic microbiota of patients with Crohn's disease was studied using a continuous culture colonic model system. The results showed that rifaximin administration increased concentrations of beneficial bacteria like Bifidobacterium and Faecalibacterium prausnitzii, suggesting its potential in managing Crohn's disease (Maccaferri et al., 2010).

7. Effect on Stress-Induced Gut Inflammation and Visceral Hyperalgesia

A study on rats indicated that rifaximin altered the gut microbiota, reduced mucosal inflammation, and improved gut barrier function, thereby reducing visceral hypersensitivity in response to chronic stress (Xu et al., 2014).

Safety And Hazards

Rifaximin has a favorable side-effect profile and a low potential for drug interactions . Adverse effects of rifaximin include nausea, vomiting, abdominal pain, and flatulence . It is recommended to avoid inhalation, contact with eyes and skin, and to avoid dust and aerosol formation .

Future Directions

Rifaximin has demonstrated efficacy and durable improvement in symptoms over 3 months, and the long-term need for retreatment using this approach is mostly unknown . With broad-spectrum antimicrobial properties, its use may assist in overcoming the conundrum posed of antibiotic resistance amongst patients with cirrhosis .

properties

IUPAC Name

[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H51N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-51H,1-10H3,(H,45,53)/b12-11-,17-15-,21-13-/t20-,22+,23+,24+,27-,35-,36+,39+,43-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCRJKRKKOLAOJ-LGPAXTBISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C\C=C(/C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)\C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H51N3O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

785.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Rifaximin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015351
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7.38e-03 g/L
Record name Rifaximin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015351
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate

CAS RN

80621-81-4
Record name 2,7-(Epoxypentadeca[1,11,13]trienimino)benzofuro[4,5-e]pyrido[1,2-a]benzimidazole-1,15(2H)-dione, 25-(acetyloxy)-5,6,21,23-tetrahydroxy-27-methoxy-2,4,11,16,20,22,24,26-octamethyl-, (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.624
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Rifaximin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015351
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
390
Citations
D Banerjee, S Bhatt, S Chatterjee, R Sharma - 2019 - gut.bmj.com
… involving Y-CBT or rifamixin-probiotic sequential treatment for … group was treated with tablet Rifamixin 550 mg three times a … Drop-outs were more in the rifamixin-probiotic group (P=0.9). …
Number of citations: 1 gut.bmj.com
M Majewski, SC Reddymasu, S Sostarich… - The American journal of …, 2007 - Elsevier
… Rifamixin is a rifamycin derivative with broad antibacterial … to assess the efficacy of rifamixin in relieving symptoms and … Our data suggest a role for rifamixin in the irritable bowel …
Number of citations: 66 www.sciencedirect.com
M Majewski, RW McCallum - Advances in Medical Sciences …, 2007 - search.ebscohost.com
… Investigate efficacy and safety of non-absorbable antibiotic rifamixin for eradication and … 8 patients with SIBO (7F & 1M; mean age 55, range 31-85) received rifamixin 800 mg/day. …
Number of citations: 144 search.ebscohost.com
S Johnson, C Schriever, M Galang… - Clinical Infectious …, 2007 - academic.oup.com
… patients received 400 mg of oral rifamixin twice daily, 1 patient received 200 mg of oral rifamixin 3 times daily, and 1 patient received 200 mg of oral rifamixin twice daily. The Institutional …
Number of citations: 386 academic.oup.com
EAK Andaya - Reactions, 2015 - search.proquest.com
… At follow-up, rifamixin, levocarnitine and lactulose were discontinued. His ammonia level started to increase again and lactulose was reinitiated. He remained asymptomatic despite …
Number of citations: 0 search.proquest.com
M Majewski, S Sostarich, P Foran… - Official journal of the …, 2006 - journals.lww.com
Purpose: Rifamixin is an orally administrated, non-absorbed, antibiotic whose utility in eradication of small intestinal bacterial overgrowth (SIBO) is currently being evaluated. The aim of …
Number of citations: 3 journals.lww.com
B Romero, O Fagbami, AA Donato - 2011 - scholarcommons.towerhealth.org
"Bacterial Overgrowth in an Ostomy Responsive to Rifamixin Therapy" by B Romero, O Fagbami et al. … Bacterial Overgrowth in an Ostomy Responsive to Rifamixin Therapy …
Number of citations: 0 scholarcommons.towerhealth.org
L Toma, EL Iliescu, C Orban, A Tanase - Journal of Hepatology, 2014 - infona.pl
P539 EFFICACY OF RIFAMIXIN-A ALONE COMPARED TO RIFAMIXIN-A AND AN INULIN-TYPE PREBIOTIC IN LIVER ENCEPHALOPATHY … P539 EFFICACY OF RIFAMIXIN-A ALONE …
Number of citations: 0 www.infona.pl
M Xu, X Chen, M Cen, Q Cao - 2019 - gut.bmj.com
… Rifamixin-probiotic treatment on patients with IBS. Methods Sixty patients diagnosed as IBS entered a single-blind randomised controlled trial involving Y-CBT or rifamixin… in the rifamixin-…
Number of citations: 0 gut.bmj.com
R D'incà, F Pomerri, MG Vettorato… - Alimentary …, 2007 - Wiley Online Library
… The administration of rifamixin improves the benefits of dietary fibre in uncomplicated DD by preventing its bacterial degradation. …
Number of citations: 82 onlinelibrary.wiley.com

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